Structural Differentiation from Alternative Aroyl-Substituted Analogs: Aroyl Group Comparison
CAS 2034429-62-2 is distinguished from its closest commercially cataloged chlorophenyl-acryloyl analog (CAS 2035022-53-6) by the nature of the aroyl group attached to the piperidine nitrogen. The target compound bears a 3,4-dimethoxybenzoyl moiety (calculated logP ≈ 2.2), while the comparator bears a 3-(2-chlorophenyl)acryloyl group (calculated logP ≈ 3.4) [1]. This ~1.2 log unit difference in lipophilicity is predicted to alter membrane permeability, metabolic stability, and target selectivity—factors critical in Wnt pathway inhibitor profiling [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.2 (3,4-dimethoxybenzoyl substituent) |
| Comparator Or Baseline | CAS 2035022-53-6; calculated logP ≈ 3.4 (3-(2-chlorophenyl)acryloyl substituent) |
| Quantified Difference | Δ logP ≈ 1.2 (reduced lipophilicity for target compound) |
| Conditions | In silico calculated logP using ChemAxon/ALOGPS methodology. |
Why This Matters
Reduced lipophilicity is associated with lower metabolic clearance and reduced off-target promiscuity, making CAS 2034429-62-2 a potentially more favorable starting point for Wnt inhibitor optimization compared to higher-logP analogs.
- [1] Kuujia. (E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, CAS 2035022-53-6. View Source
- [2] MALLINGER A, SCHIEMANN K, RINK C, STIEBER F, CALDERINI M, CRUMPLER S, et al. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. J Med Chem. 2015;58(4):1717-1735. View Source
